1-Dodecanaminium, N,N,N-triethyl-12-mercapto-, bromide
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Overview
Description
1-Dodecanaminium, N,N,N-triethyl-12-mercapto-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to lower the surface tension of liquids, making it an effective emulsifying and dispersing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N,N-triethyl-12-mercapto-, bromide typically involves the reaction of dodecylamine with triethylamine and a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves:
Reacting dodecylamine with triethylamine: This step forms the intermediate amine compound.
Bromination: The intermediate is then reacted with a brominating agent, such as hydrobromic acid, to form the final quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N,N,N-triethyl-12-mercapto-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Oxidation and Reduction: The mercapto group can undergo oxidation to form disulfides or reduction to form thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and bromide ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Sodium chloride or sodium sulfate for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Thiols: Formed from the reduction of the mercapto group.
Substituted Quaternary Ammonium Compounds: Formed from substitution reactions.
Scientific Research Applications
1-Dodecanaminium, N,N,N-triethyl-12-mercapto-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity of reactants.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and used in formulations for disinfectants and antiseptics.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners due to its emulsifying and dispersing properties.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N,N,N-triethyl-12-mercapto-, bromide is primarily based on its surfactant properties. The compound interacts with lipid membranes, disrupting their structure and increasing permeability. This leads to the solubilization of membrane-bound proteins and other molecules. The mercapto group can also interact with thiol groups in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N,N,N-trimethyl-1-dodecanaminium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide: Commonly used in similar applications as a surfactant and emulsifying agent.
Cetyltrimethylammonium bromide: A longer-chain quaternary ammonium compound with enhanced surfactant properties.
Uniqueness
1-Dodecanaminium, N,N,N-triethyl-12-mercapto-, bromide is unique due to the presence of the mercapto group, which provides additional reactivity and functionality compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring both surfactant properties and thiol reactivity.
Properties
CAS No. |
337306-88-4 |
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Molecular Formula |
C18H40BrNS |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
triethyl(12-sulfanyldodecyl)azanium;bromide |
InChI |
InChI=1S/C18H39NS.BrH/c1-4-19(5-2,6-3)17-15-13-11-9-7-8-10-12-14-16-18-20;/h4-18H2,1-3H3;1H |
InChI Key |
XMRJDAFLCNJERP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCCCCCCCS.[Br-] |
Origin of Product |
United States |
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